molecular formula C11H16N2O2 B2790217 N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide CAS No. 2034368-55-1

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide

Cat. No. B2790217
CAS RN: 2034368-55-1
M. Wt: 208.261
InChI Key: ZOMZBYSHEABFLY-UHFFFAOYSA-N
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Description

“N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide” is a complex compound that is composed of two main components: “(1-methyl-5-oxopyrrolidin-3-yl)urea” and “Cyclopent-3-enecarboxamide”. The former has a CAS Number of 1849297-48-8 and a molecular weight of 157.17 . The latter has a CAS Number of 50494-42-3 and a molecular weight of 111.1 .


Molecular Structure Analysis

The InChI code for “(1-methyl-5-oxopyrrolidin-3-yl)urea” is 1S/C6H11N3O2/c1-9-3-4(2-5(9)10)8-6(7)11/h4H,2-3H2,1H3,(H3,7,8,11) . For “Cyclopent-3-enecarboxamide”, the InChI Key is XVPVECZALBQBJX-UHFFFAOYSA-N . These codes provide a precise way to describe the molecular structure of these compounds.

Mechanism of Action

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide is a reversible inhibitor of monoamine oxidase (MAO). MAO is an enzyme that breaks down neurotransmitters such as serotonin, dopamine, and norepinephrine. By inhibiting MAO, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and reduced symptoms of anxiety.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to increasing dopamine levels in the brain, this compound has been shown to increase the levels of other neurotransmitters such as serotonin and norepinephrine. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of neurodegenerative diseases such as Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide in lab experiments is that it is a reversible inhibitor of MAO, which allows for more precise control over the levels of neurotransmitters in the brain. Additionally, this compound has a relatively short half-life, which allows for rapid changes in neurotransmitter levels. One limitation of using this compound in lab experiments is that it can be difficult to obtain in large quantities, which may limit its use in certain studies.

Future Directions

There are a number of potential future directions for research on N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide. One area of interest is the use of this compound in the treatment of neurodegenerative diseases such as Parkinson's disease. Additionally, there is potential for the development of new drugs based on the structure of this compound that may have improved efficacy and fewer side effects. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound and its potential use in the treatment of other psychiatric disorders.

Synthesis Methods

The synthesis of N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide involves the reaction of 1-methyl-5-pyrrolidin-3-one with cyclopent-3-enecarboxylic acid in the presence of a coupling agent, such as dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting compound is then purified using column chromatography or recrystallization.

Scientific Research Applications

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-enecarboxamide has been extensively studied for its use in the treatment of depression and anxiety disorders. It has been shown to be effective in improving mood and reducing symptoms of anxiety in clinical trials. Additionally, this compound has been studied for its potential use in the treatment of Parkinson's disease, as it has been shown to increase dopamine levels in the brain.

properties

IUPAC Name

N-(1-methyl-5-oxopyrrolidin-3-yl)cyclopent-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-13-7-9(6-10(13)14)12-11(15)8-4-2-3-5-8/h2-3,8-9H,4-7H2,1H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMZBYSHEABFLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(CC1=O)NC(=O)C2CC=CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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